molecular formula C17H23F3N2O3S B2650123 N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1396814-49-5

N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2650123
CAS No.: 1396814-49-5
M. Wt: 392.44
InChI Key: AWEHANDDCMUFQD-UHFFFAOYSA-N
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Description

N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a benzenesulfonamide core, a privileged structure in drug discovery known to contribute to binding efficacy and selectivity against biological targets . The structure is further distinguished by a 4-(trifluoromethoxy)phenyl group and a unique N-(4-(diisopropylamino)but-2-yn-1-yl) side chain. The sulfonamide functional group is prevalent in many biologically active molecules, serving as a key pharmacophore in inhibitors for various enzymes and protein targets. For instance, sulfonamide-containing compounds have been extensively explored as potent inhibitors for HIV-1 Capsid protein and the NLRP3 inflammasome . The incorporation of the trifluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate the lipophilicity and membrane permeability of lead compounds . The specific combination of the sulfonamide core with a propargyl-linked diisopropylamino side chain suggests potential as a building block for developing novel therapeutic agents. This structural motif may be valuable for probing cellular pathways or as a precursor in the synthesis of more complex molecules for oncology, immunology, or infectious disease research. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own thorough characterization and validation studies to determine the specific properties and applications of this compound.

Properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O3S/c1-13(2)22(14(3)4)12-6-5-11-21-26(23,24)16-9-7-15(8-10-16)25-17(18,19)20/h7-10,13-14,21H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEHANDDCMUFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the but-2-yn-1-yl intermediate: This step could involve the alkylation of an alkyne with a suitable halide.

    Introduction of the diisopropylamino group: This could be achieved through nucleophilic substitution reactions.

    Attachment of the trifluoromethoxybenzenesulfonamide moiety:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a pharmacological tool.

    Industry: Use in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The table below compares substituents on the sulfonamide nitrogen and benzene ring across related compounds:

Compound Name Sulfonamide Nitrogen Substituent Benzene Ring Substituent(s) Key References
N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide (Target) 4-(diisopropylamino)but-2-yn-1-yl 4-(trifluoromethoxy) -
N-(2-Cyclopropylideneethyl)-4-methyl-N-(4-(pent-2-yn-1-yloxy)but-2-yn-1-yl)benzenesulfonamide (1a) 2-Cyclopropylideneethyl, 4-(pent-2-yn-1-yloxy) 4-methyl
4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(2,4-dimethoxybenzyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide 2,4-Dimethoxybenzyl, 1,2,4-thiadiazol-5-yl 3-Chloro-4-(trifluoromethoxy)benzyloxy
N-((3-Hydroxyadamantan-1-yl)carbamoyl)-4-(trifluoromethyl)benzenesulfonamide (10b) 3-Hydroxyadamantan-1-yl carbamoyl 4-(trifluoromethyl)

Key Observations :

  • The trifluoromethoxy group (present in the target compound and ) enhances lipophilicity and metabolic stability compared to methoxy or methyl groups .
  • Bulky substituents (e.g., diisopropylamino, adamantyl) may reduce solubility in aqueous media but improve target binding specificity in biological systems .

Key Challenges :

  • Steric hindrance from diisopropylamino groups may reduce reaction efficiency, necessitating optimized conditions (e.g., elevated temperatures or polar solvents).
Physicochemical Properties
Property Target Compound (Inferred) Compound Compound (1a)
Lipophilicity (LogP) High (trifluoromethoxy + diisopropylamino) Moderate (trifluoromethoxy + thiadiazole) Moderate (methyl + pentynyloxy)
Melting Point Likely >150°C (solid) Green solid (crude) Yellowish oil (purified)
Solubility Low in water; soluble in DCM/DMF Soluble in DCM/DMF Soluble in Et2O/hexanes

Notes:

  • Alkyne linkers may confer thermal stability, as seen in ’s compounds, which withstand flash chromatography .

Biological Activity

N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamide derivatives. This compound exhibits potential biological activities, making it a subject of interest in pharmacological and medicinal chemistry research. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

  • Molecular Formula : C14H18F3N2O2S
  • Molecular Weight : 348.37 g/mol

Synthesis Methods

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Alkyne Intermediate : The initial step involves the preparation of 4-(diisopropylamino)but-2-yn-1-ol through the reaction of propargyl alcohol with diisopropylamine under basic conditions.
  • Coupling Reaction : The alkyne intermediate is then coupled with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Table 1: Summary of Synthesis Steps

StepDescription
1. FormationPreparation of 4-(diisopropylamino)but-2-yn-1-ol
2. CouplingReaction with 4-(trifluoromethoxy)benzenesulfonyl chloride

This compound exhibits its biological activity primarily through enzyme inhibition and receptor modulation. The diisopropylamino group enhances binding affinity to specific targets, while the trifluoromethoxy group may influence electronic properties, affecting interactions within biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Activity : Research indicates that compounds similar to this compound exhibit significant antitumor effects by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, studies have shown that similar sulfonamide derivatives can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes such as carbonic anhydrase and various kinases. These interactions can lead to altered metabolic pathways, contributing to its potential therapeutic effects .
  • Anti-inflammatory Properties : Preliminary findings suggest that this compound may possess anti-inflammatory properties by modulating cytokine release and reducing inflammation in cellular models .

Table 2: Summary of Biological Activities

Activity TypeFindings
AntitumorSignificant inhibition of cancer cell proliferation and induction of apoptosis
Enzyme InhibitionEffective against carbonic anhydrase and various kinases
Anti-inflammatoryModulation of cytokine release in cellular models

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